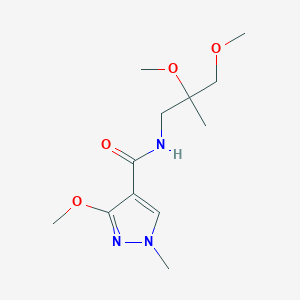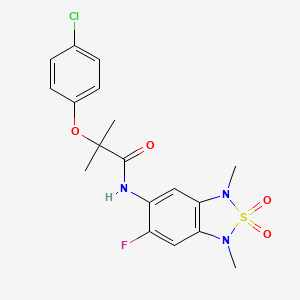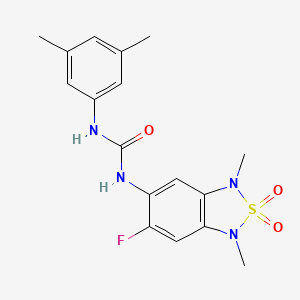![molecular formula C17H16N2O4 B6428338 3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea CAS No. 2034343-55-8](/img/structure/B6428338.png)
3-({[2,3'-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bifuran moiety and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with a bifuran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-methoxyphenyl isocyanate: This can be synthesized by reacting 2-methoxyaniline with phosgene or a phosgene substitute.
Reaction with bifuran derivative: The 2-methoxyphenyl isocyanate is then reacted with a bifuran derivative in the presence of a suitable catalyst and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(2-methoxyphenyl)-N’-(2-naphthyl)urea: Similar structure but with a naphthyl group instead of a bifuran moiety.
3-(2-Methoxyphenyl)propionic acid: Contains a methoxyphenyl group but lacks the urea and bifuran components.
Uniqueness
3-({[2,3’-bifuran]-5-yl}methyl)-1-(2-methoxyphenyl)urea is unique due to the presence of both bifuran and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-16-5-3-2-4-14(16)19-17(20)18-10-13-6-7-15(23-13)12-8-9-22-11-12/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJSCHCZGFLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428255.png)
![2-(benzylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428279.png)
![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)
![5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6428288.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)



![1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea](/img/structure/B6428330.png)
![3-({[2,3'-bifuran]-5-yl}methyl)-1-cyclopentylurea](/img/structure/B6428336.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea](/img/structure/B6428344.png)
![2,6-difluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}benzamide](/img/structure/B6428357.png)
